molecular formula C19H26O6 B1139987 (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole CAS No. 20689-02-5

(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

Cat. No.: B1139987
CAS No.: 20689-02-5
M. Wt: 350.4 g/mol
InChI Key: FDOXFJBHCHWEOL-AEFXTWNNSA-N
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Description

The compound (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole is a complex organic molecule characterized by its unique tetrahydrofuro[3,4-d][1,3]dioxole core. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole typically involves multiple steps, starting from simpler organic precursors. The key steps often include:

    Formation of the dioxolane ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Construction of the tetrahydrofuro[3,4-d][1,3]dioxole core: This step may involve cyclization reactions facilitated by catalysts or specific reaction conditions.

    Introduction of the phenylmethoxy group: This can be done through etherification reactions using appropriate phenylmethanol derivatives and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
  • (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

Uniqueness

The uniqueness of (3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole lies in its specific structural features, such as the phenylmethoxy group and the tetrahydrofuro[3,4-d][1,3]dioxole core. These features confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

20689-02-5

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

InChI

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15-16(25-19(3,4)24-15)17(22-14)20-10-12-8-6-5-7-9-12/h5-9,13-17H,10-11H2,1-4H3/t13?,14-,15?,16-,17+/m1/s1

InChI Key

FDOXFJBHCHWEOL-AEFXTWNNSA-N

SMILES

CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C

Isomeric SMILES

CC1(OCC(O1)[C@@H]2C3[C@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C3C(C(O2)OCC4=CC=CC=C4)OC(O3)(C)C)C

Synonyms

Phenylmethyl 2,3:5,6-bis-O-(1-methylethylidene)-α-D-mannofuranoside; 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of synthesizing compounds like 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol from Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside?

A1: The research aimed to synthesize compounds that could inhibit α- and β-D-mannosidases. These enzymes are involved in various biological processes, and their dysregulation can lead to several diseases. By synthesizing inhibitors like 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol from a readily available starting material like Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside, the researchers aimed to develop potential tools for studying these enzymes and their roles in disease. []

Q2: How potent are the synthesized mannose derivatives as inhibitors of α- and β-D-mannosidases compared to D-mannose?

A2: The synthesized 5-amino-5-deoxy-D-mannopyranose exhibited significantly stronger inhibition of α- and β-D-mannosidases compared to D-mannose, with Ki values ranging from 1.2 to 20 μM, representing a 100-10,000 fold increase in potency. This indicates that the structural modifications introduced during the synthesis significantly enhanced the inhibitory activity against these enzymes. []

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